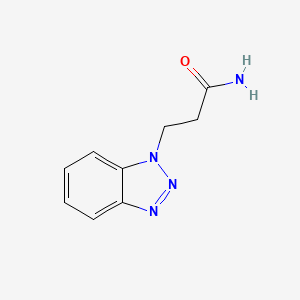

1H-Benzotriazole-1-propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzotriazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-9(14)5-6-13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2,(H2,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOLSTSARQVYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353456 | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-57-1 | |

| Record name | 1H-Benzotriazole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69218-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Benzotriazole 1 Propanamide and Analogues

Direct Synthesis Approaches

Direct synthesis approaches offer efficient routes to the core structure of 1H-Benzotriazole-1-propanamide. These methods primarily involve the formation of the propanamide side chain on the benzotriazole (B28993) scaffold in a single key step.

Base-Catalyzed Michael Addition Pathways for Propanamide Moiety Integration

The base-catalyzed Michael addition represents a highly effective and straightforward method for the integration of the propanamide moiety onto the 1H-benzotriazole core. This reaction involves the conjugate addition of the benzotriazole anion to an activated alkene, typically an acrylamide (B121943) derivative.

A notable example is the synthesis of 3-(1H-benzotriazol-1-yl)-2-methylpropanamide, an analogue of the target compound. In a study, this compound was synthesized via the base-catalyzed Michael addition of benzotriazole to 2-methylacrylamide. nih.govnih.gov The reaction, catalyzed by a base such as Triton B, proceeds by heating the reactants, leading to the formation of the desired product in a 32% yield. nih.govnih.gov The predominance of the 1H-substituted isomer is consistent with the greater stability and reactivity of the 1H-tautomer of benzotriazole in solution. gsconlinepress.com

Similarly, the reaction of benzotriazole with N,N-dimethylacrylamide in the presence of a base catalyst affords 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide. nih.govnih.gov This demonstrates the versatility of the Michael addition for creating a variety of amide-functionalized benzotriazole derivatives. The reaction conditions for these syntheses are summarized in the table below.

| Reactants | Catalyst | Reaction Conditions | Product | Yield |

| 1H-Benzotriazole, 2-Methylacrylamide | Triton B | Heating in a boiling water bath for 6.5 hours | 3-(1H-Benzotriazol-1-yl)-2-methylpropanamide | 32% |

| 1H-Benzotriazole, N,N-Dimethylacrylamide | Triton B | Heating in a boiling water bath for 6.5 hours | 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide | N/A |

Exploration of Alternative Reaction Pathways (e.g., Alkylation, Amidation)

Beyond the Michael addition, alternative synthetic routes to this compound and its analogues can be envisaged, primarily through sequential alkylation and amidation reactions. A plausible two-step approach involves the initial N-alkylation of the benzotriazole ring followed by conversion to the desired amide.

The N-alkylation of benzotriazole with a suitable three-carbon electrophile containing a latent or protected carboxylic acid or nitrile functionality is the first step. For instance, benzotriazole can be reacted with a 3-halopropanoic acid ester or 3-halopropionitrile. The N-alkylation of benzotriazole with alkyl halides is a well-established transformation, often carried out in the presence of a base such as potassium carbonate or sodium hydroxide (B78521). tsijournals.com The regioselectivity of this alkylation can be a challenge, as it can lead to a mixture of N1- and N2-substituted isomers. nih.gov However, conditions have been developed to favor the formation of the desired N1-alkylated product. tsijournals.com

Following successful N-alkylation to introduce the propane (B168953) chain, the terminal functional group is then converted to the primary amide. If a 3-halopropanoic acid ester was used, amidation can be achieved by reaction with ammonia (B1221849). If 3-halopropionitrile was the alkylating agent, hydrolysis of the nitrile to the carboxylic acid followed by standard amide coupling reactions would yield the final product.

Another potential pathway involves the use of 1-(chloromethyl)benzotriazole, which can react with isocyanates in the presence of samarium diiodide to furnish N-substituted 2-(benzotriazol-1-yl) acetamides. researchgate.net While this produces an acetamide (B32628) rather than a propanamide, it highlights the utility of pre-functionalized benzotriazoles in amide synthesis.

Functionalization and Derivatization Strategies of the Core Structure

Functionalization and derivatization of the this compound core structure are crucial for modulating its physicochemical and biological properties. These strategies can be broadly categorized into modifications of the benzotriazole scaffold and elaboration of the propanamide side chain.

Regioselective N-Functionalization of the Benzotriazole Scaffold

The benzotriazole ring possesses two distinct nitrogen atoms (N1 and N2) that can be functionalized. Controlling the regioselectivity of these reactions is a key challenge in the synthesis of benzotriazole derivatives. The direct alkylation of benzotriazole often leads to a mixture of N1 and N2 isomers, with the ratio being dependent on the reaction conditions, including the solvent, base, and alkylating agent used. nih.gov

For instance, the direct alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide in methanol (B129727) yields a mixture of the corresponding 1- and 2-alkyl derivatives. nih.gov The proportion of these isomers is sensitive to both the reaction time and temperature. nih.gov

To achieve high regioselectivity, various strategies have been developed. Solvent-free N-alkylation of benzotriazole using potassium carbonate, silica (B1680970) gel, and tetrabutylammonium (B224687) bromide under thermal or microwave conditions has been shown to regioselectively produce 1-alkyl benzotriazoles in moderate to high yields. gsconlinepress.com The use of specific catalysts and reaction conditions can steer the reaction towards the desired N1-substituted product, which is often the thermodynamically more stable isomer. gsconlinepress.com

Structural Diversification through Side Chain Elaboration and Amide Modifications

Structural diversity can be readily introduced by modifying the propanamide side chain of this compound. One approach is to start with different acrylamide derivatives in the Michael addition reaction. As previously discussed, the use of 2-methylacrylamide leads to a methylated side chain, while N,N-dimethylacrylamide results in a tertiary amide. nih.govnih.gov

Further modifications can be made to the amide group post-synthesis. For example, the primary amide of this compound could be a precursor for the synthesis of other functional groups. Additionally, the replacement of the amide moiety with other functionalities, such as an ureidic group, has been explored in the synthesis of other benzotriazole derivatives. researchgate.net

Another avenue for diversification is the introduction of substituents on the benzene (B151609) ring of the benzotriazole scaffold. Starting with substituted o-phenylenediamines, a range of substituted benzotriazoles can be prepared. gsconlinepress.com These substituted benzotriazoles can then be subjected to the synthetic routes described earlier to generate a library of analogues with diverse electronic and steric properties. For example, chloro-, bromo-, and methyl-substituted analogues of 1H-benzotriazole have been synthesized and utilized in further derivatization. nih.gov

Principles of Sustainable Synthesis in Benzotriazole Propanamide Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of benzotriazole derivatives to minimize environmental impact and enhance efficiency. Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the development of one-pot syntheses.

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of benzotriazole derivatives. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. gsconlinepress.com The solvent-free N-alkylation of benzotriazole under microwave irradiation is a prime example of a green synthetic approach. gsconlinepress.com

Solvent-free reactions, also known as solid-state reactions, eliminate the need for volatile and often hazardous organic solvents, thereby reducing waste and environmental pollution. mdpi.com The development of solvent-free protocols for the key steps in the synthesis of this compound, such as the Michael addition or N-alkylation, is a key area of research in sustainable chemistry.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Designing a one-pot procedure for the synthesis of this compound, for instance by combining the synthesis of benzotriazole from o-phenylenediamine (B120857) with the subsequent Michael addition in a single process, would be a significant step towards a more sustainable manufacturing process.

Solvent-Controlled and Aqueous Medium Syntheses

The choice of solvent plays a critical role in the synthesis of this compound and its analogues, influencing reaction rates, yields, and even the isomeric distribution of products. Aqueous medium synthesis, in particular, has gained attention as a green and sustainable approach.

A notable example of synthesis in an aqueous context is the base-catalyzed Michael addition of acrylamide derivatives to benzotriazole. This method has been successfully employed to synthesize compounds such as 3-(1H-benzotriazol-1-yl)-2-methylpropanamide. researchgate.net In this reaction, the use of an aqueous medium under basic conditions facilitates the nucleophilic attack of the benzotriazole anion on the activated double bond of the acrylamide derivative.

Another relevant approach involves the use of N-acylbenzotriazoles as acylating agents in aqueous solutions. For instance, N-acylbenzotriazoles can efficiently acylate aqueous ammonia to produce primary amides in good to excellent yields. This methodology can be conceptually extended to the synthesis of this compound by utilizing an appropriate N-propanoylbenzotriazole precursor.

The table below summarizes representative solvent-controlled and aqueous medium syntheses of this compound analogues.

| Starting Material 1 | Starting Material 2 | Solvent/Medium | Base/Catalyst | Product | Yield (%) |

| Benzotriazole | 2-Methylacrylamide | Aqueous | Base | 3-(1H-benzotriazol-1-yl)-2-methylpropanamide | 32 |

| Benzotriazole | N,N-Dimethylacrylamide | Aqueous | Base | 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide | - |

| N-Acylbenzotriazoles | Aqueous Ammonia | EtOH/THF (1:1) | - | Primary Amides | Good to Excellent |

Catalyst-Mediated and Catalyst-Free Approaches

The synthesis of this compound and its analogues can be achieved through both catalyst-mediated and catalyst-free pathways. The choice between these approaches often depends on the desired reaction efficiency, selectivity, and economic viability.

Catalyst-Free Approaches:

Catalyst-free methods for the N-acylation of benzotriazole are particularly attractive due to their simplicity and avoidance of potentially toxic or expensive catalysts. One of the most direct catalyst-free methods involves the reaction of benzotriazole with an acyl chloride, such as propanoyl chloride. This reaction typically proceeds readily due to the high reactivity of the acyl chloride.

Another catalyst-free approach is the Michael addition mentioned earlier, where a base is used as a promoter rather than a catalyst in the traditional sense. researchgate.net The reaction between benzotriazole and 2-methylacrylamide to yield 3-(1H-benzotriazol-1-yl)-2-methylpropanamide is an example of such a base-promoted, catalyst-free reaction. researchgate.net

Catalyst-Mediated Approaches:

Catalyst-mediated syntheses often offer advantages in terms of reaction rates, yields, and regioselectivity. For the N-alkylation of benzotriazole, which can be adapted for the introduction of a propanamide side chain precursor, various catalytic systems have been explored.

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) have been shown to be effective in the N-alkylation of benzotriazole under solvent-free conditions. These catalysts facilitate the transfer of the benzotriazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

The direct N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide in methanol is another example of a base-mediated reaction that can be considered a form of catalysis, where the base facilitates the deprotonation of benzotriazole. nih.gov This method yields a mixture of 1- and 2-alkyl isomers, with the ratio being dependent on reaction time and temperature. nih.gov

The following table provides an overview of catalyst-mediated and catalyst-free approaches for the synthesis of this compound analogues.

| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Approach | Product |

| Benzotriazole | Propanoyl Chloride | None | Catalyst-Free | 1-(1-oxopropyl)-1H-benzotriazole |

| Benzotriazole | 2-Methylacrylamide | Base | Catalyst-Free (Base Promoted) | 3-(1H-benzotriazol-1-yl)-2-methylpropanamide |

| 4,5,6,7-Tetrabromo-1H-benzotriazole | Alkyl Halides | KOH in Methanol | Catalyst-Mediated (Base) | 1- and 2-alkyl derivatives |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and provide insights into the electronic environment of the nuclei.

For the related compound, 3-(1H-benzotriazol-1-yl)-2-methylpropanamide, NMR spectroscopy was essential for its characterization following synthesis. nih.gov In the ¹³C NMR spectrum, a particularly informative signal is that of the amide carbonyl carbon, which gives a characteristic resonance at 175.2 ppm. nih.govresearchgate.net This chemical shift is indicative of the amide functional group and confirms the successful formation of the propanamide structure.

The ¹H NMR spectrum would provide further confirmation, showing distinct signals for the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the propanamide side chain. The integration and splitting patterns (multiplicity) of these signals would allow for the definitive assignment of each proton in the molecule, confirming the connectivity between the benzotriazole ring and the propanamide moiety.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Aromatic C-H (Benzotriazole) | ~7.0 - 8.5 | Confirms benzotriazole ring presence and substitution pattern. |

| ¹H | Aliphatic C-H (Propanamide chain) | ~2.5 - 5.0 | Confirms propanamide structure; coupling patterns reveal connectivity. |

| ¹H | Amide N-H | ~5.0 - 8.5 | Confirms primary or secondary amide presence. |

| ¹³C | Amide C=O | ~170 - 180 | Characteristic signal confirming the amide group; observed at 175.2 ppm for a derivative. nih.gov |

| ¹³C | Aromatic C (Benzotriazole) | ~110 - 150 | Confirms the carbon framework of the benzotriazole ring. |

| ¹³C | Aliphatic C (Propanamide chain) | ~20 - 60 | Confirms the carbon backbone of the side chain. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The identity of synthesized benzotriazolylpropanamide derivatives has been confirmed using IR spectroscopy. nih.gov

The IR spectrum of 1H-Benzotriazole-1-propanamide is expected to show several key absorption bands:

N-H Stretching: For a primary amide, two bands would typically appear in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band, known as the Amide I band, is expected between 1630 and 1695 cm⁻¹. For a related compound, 1H-benzotriazole aceto-hydrazide, this peak was observed at 1658.1 cm⁻¹. jocpr.com

N-H Bending: The Amide II band, resulting from N-H bending, typically appears around 1550-1640 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amide (-CONH₂) | 3100 - 3500 |

| Aromatic C-H Stretch | Benzotriazole Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Propanamide Chain | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1695 |

| N-H Bend (Amide II) | Primary Amide | 1550 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique was successfully used to structurally characterize 3-(1H-benzotriazol-1-yl)-2-methylpropanamide and 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide. nih.govnih.gov

The analysis of these related structures reveals that the crystal packing is governed by a combination of intermolecular forces. nih.gov In the case of derivatives with primary amide groups (containing N-H bonds), the crystal structures are characterized by infinite arrays formed through hydrogen bonding. nih.gov Specifically, N—H⋯O and N—H⋯N bridges are observed, where the amide protons act as hydrogen-bond donors to the oxygen atoms of neighboring amide groups and the nitrogen atoms of the benzotriazole rings. nih.gov

| Parameter | Information Obtained | Observed Features in Analogs nih.govnih.gov |

|---|---|---|

| Crystal System & Space Group | Symmetry of the unit cell | Provides the fundamental packing symmetry. |

| Unit Cell Dimensions | Size and shape of the repeating unit | Defines the crystal lattice. |

| Bond Lengths & Angles | Precise molecular geometry | Confirms atomic connectivity and conformation. |

| Intermolecular Interactions | Non-covalent forces | Hydrogen bonds (N—H⋯O, N—H⋯N) and π–π stacking. |

| Crystal Packing | Overall solid-state architecture | Infinite arrays or simple π-dimers depending on substitution. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT)researchgate.netnih.govresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of benzotriazole (B28993) derivatives. researchgate.netresearchgate.net DFT methods balance computational cost and accuracy, making them suitable for calculating various molecular properties. For 1H-Benzotriazole-1-propanamide, DFT calculations at levels like B3LYP/6-311G** can determine optimized molecular geometry, electronic energies, and the distribution of electron density. kfupm.edu.sa These calculations are foundational for understanding the molecule's stability and chemical behavior.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The spatial distribution of these orbitals in this compound indicates the likely sites for nucleophilic and electrophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A larger gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For benzotriazole derivatives, the HOMO is typically localized on the benzotriazole ring system, while the LUMO is distributed across the entire molecule.

Table 1: Calculated Quantum Chemical Properties for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -8.168 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.263 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.905 | ELUMO - EHOMO |

| Ionization Potential (I) | 8.168 | -EHOMO |

| Electron Affinity (A) | 0.263 | -ELUMO |

| Electronegativity (χ) | 4.216 | (I + A) / 2 |

| Global Hardness (η) | 3.953 | (I - A) / 2 |

| Global Softness (σ) | 0.253 | 1 / η |

Note: The values presented are representative examples derived from DFT calculations on structurally similar benzotriazole derivatives and are intended for illustrative purposes. researchgate.netresearchgate.net

The electronic data from DFT calculations can predict the reactivity and site selectivity of this compound. The distribution of HOMO and LUMO densities highlights the most probable regions for chemical reactions. For instance, sites with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. semanticscholar.org

Furthermore, calculated atomic charges and the molecular electrostatic potential (MEP) map provide a visual representation of the charge distribution. In benzotriazole systems, the nitrogen atoms of the triazole ring are typically regions of negative electrostatic potential, making them likely sites for protonation or coordination with electrophiles. researchgate.net Conversely, the hydrogen atoms of the benzene (B151609) ring exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents.

Conformational Landscape Analysis and Tautomeric Preferencesup.ptresearchgate.net

The propanamide side chain of this compound introduces conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This analysis is vital as the conformation can significantly influence the molecule's physical properties and biological activity.

Benzotriazole itself is known to exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The 1H-tautomer is generally the predominant and more stable form in both gas and solution phases. up.ptmdpi.com For this compound, the substituent is fixed at the N1 position, precluding the 1H/2H tautomerism of the parent ring. However, computational studies can confirm the stability of the N1-substituted isomer compared to the hypothetical N2-substituted isomer, providing insight into its synthetic accessibility and thermodynamic favorability. Ab initio calculations have shown that 1H-benzotriazoles can be destabilized by ring conjugation effects, whereas 2H-benzotriazoles appear to be stabilized. csu.edu.au

Mechanistic Elucidation of Chemical Transformations via Computational Modelingnih.govst-andrews.ac.ukethernet.edu.et

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, intermediates, and transition states, researchers can gain a detailed understanding of how transformations occur. ethernet.edu.et

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of the TS and calculate its energy. This allows for the determination of the activation energy barrier, which is a key factor governing the reaction rate.

For a potential reaction of this compound, such as hydrolysis of the amide group or a cyclization reaction, DFT calculations can map the entire energy profile. ethernet.edu.et This profile connects the reactants, transition states, intermediates, and products, providing a comprehensive view of the reaction's feasibility and kinetics. For example, studies on related benzotriazole derivatives have used computational modeling to understand cyclization mechanisms, proposing pathways and calculating the activation barriers for each step. ethernet.edu.et

Table 2: Hypothetical Energy Profile for Amide Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + H₂O |

| Transition State 1 | +25.4 | Nucleophilic attack of water on carbonyl carbon |

| Tetrahedral Intermediate | +12.1 | Intermediate species formed after water addition |

| Transition State 2 | +19.8 | Proton transfer and C-N bond cleavage |

| Products | -5.7 | 1H-Benzotriazole + Propanoic Acid |

Note: This table presents a hypothetical reaction energy profile for illustrative purposes, based on general principles of amide hydrolysis mechanisms.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged species like transition states.

Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions involving this compound, considering solvent effects is crucial for obtaining results that are comparable to experimental observations.

Reaction Mechanisms and Kinetic Studies of 1h Benzotriazole 1 Propanamide

Investigation of Fundamental Reaction Pathways and Intermediates

The primary route for the synthesis of 1H-Benzotriazole-1-propanamide and its derivatives is the Michael addition reaction. This reaction involves the addition of a nucleophile, in this case, the benzotriazole (B28993) anion, to an α,β-unsaturated carbonyl compound, such as an acrylamide (B121943) derivative.

The formation of related compounds, such as 3-(1H-benzotriazol-1-yl)-2-methylpropanamide, occurs through a base-catalyzed Michael addition of benzotriazole to 2-methylacrylamide. This reaction highlights the fundamental pathway for creating the propanamide linkage at the N1 position of the benzotriazole ring.

The generally accepted mechanism for a base-assisted Michael addition proceeds through the following key steps:

Deprotonation: A base abstracts a proton from the N-H group of the 1H-benzotriazole ring, creating a nucleophilic benzotriazole anion.

Nucleophilic Attack: The benzotriazole anion then attacks the electron-deficient β-carbon of the acrylamide derivative. This is typically the rate-limiting step of the reaction. biorxiv.orgbiorxiv.org

Intermediate Formation: This attack results in the formation of a resonance-stabilized carbanion/enolate intermediate. biorxiv.orgbiorxiv.org

Protonation: The intermediate is subsequently protonated by a proton source (often the conjugate acid of the base catalyst or a solvent molecule) to yield the final this compound product. biorxiv.org

While specific intermediates for the reaction of 1H-benzotriazole with propanamide precursors have not been isolated and characterized in detail in the available literature, the pathway is consistent with the classic Michael addition mechanism. The reaction generally yields the 1H-substituted isomer as the major product, although small amounts of the 2H-isomer can also be formed.

Kinetic Modeling of Formation and Transformation Reactions

Detailed kinetic modeling and specific rate constants for the formation of this compound are not extensively documented in scientific literature. However, the kinetics of Michael addition reactions, in general, are known to follow second-order rate laws. nih.gov The reaction rate is dependent on the concentrations of both the nucleophile (benzotriazole anion) and the Michael acceptor (the acrylamide derivative).

Several factors are known to influence the reaction kinetics of Michael additions:

pH: The reaction is pH-sensitive, as the concentration of the reactive benzotriazole anion is dependent on the pH of the medium. nih.gov

Steric Hindrance: The structure of the reactants can affect the reaction rate. Steric hindrance on either the benzotriazole or the acrylamide derivative can slow the rate of nucleophilic attack. nih.gov

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and the stability of the intermediates.

The table below outlines the general parameters known to affect the kinetics of Michael addition reactions, which are applicable to the formation of this compound.

| Influencing Factor | Effect on Reaction Rate | Rationale |

| pH / Base Concentration | Increases rate with higher base concentration (to a point) | A higher concentration of base generates more of the nucleophilic benzotriazole anion required for the reaction. |

| Reactant Structure | Steric bulk near the reaction centers decreases the rate | Increased steric hindrance makes the nucleophilic attack on the β-carbon more difficult. nih.gov |

| Solvent Polarity | Varies; polar aprotic solvents often favorable | Solvents can stabilize charged intermediates and influence the dissociation of the nucleophile. |

| Temperature | Increases rate with higher temperature | Provides the necessary activation energy for the reaction to proceed, as is typical for most chemical reactions. |

This table presents generalized kinetic influences on Michael addition reactions, as specific data for this compound is not available.

Role of Catalytic Species and Ligand Effects in Reaction Control

Catalysis is essential for the efficient synthesis of this compound via the Michael addition pathway.

Base Catalysis: The reaction is predominantly base-catalyzed. The base plays a crucial role in deprotonating the 1H-benzotriazole, thereby generating the active nucleophile necessary for the addition to the acrylamide derivative. The choice and concentration of the base are critical parameters for controlling the reaction rate and yield. Common bases used for such reactions include alkali metal hydroxides or carbonates.

Ligand Effects: There is no specific information available in the surveyed literature regarding the role of ligand effects in controlling the synthesis of this compound. Research in this area has primarily focused on the use of simple base catalysts. The compound itself, being a derivative of benzotriazole, has the potential to act as a ligand in coordination chemistry, but the influence of external ligands on its own formation reaction has not been a subject of detailed study. nih.gov

Applications in Advanced Chemical Systems Research

Utility as a Synthetic Auxiliary and Reagent in Organic Transformations

The benzotriazole (B28993) group is an exceptional synthetic auxiliary because it is stable, easy to introduce into a molecule, and can function as an excellent leaving group when required. indexcopernicus.comlupinepublishers.comnih.gov Its electron-donating and electron-attracting capabilities contribute to its versatility in a wide range of organic reactions. indexcopernicus.comlupinepublishers.comlupinepublishers.com Derivatives like 1H-Benzotriazole-1-propanamide leverage these inherent properties for complex organic transformations.

The benzotriazole scaffold is instrumental in methodologies aimed at forming carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds, which are crucial in the synthesis of pharmaceuticals and other functional materials. rsc.orgnih.gov Benzotriazole and its derivatives have been successfully utilized as ligands in metal-catalyzed coupling reactions that facilitate the construction of C-N bonds. rsc.org The nitrogen atoms of the triazole ring can coordinate to a metal center, influencing its catalytic activity.

Furthermore, research has demonstrated the use of benzotriazoles in direct dehydrogenative N-N bond formation. nih.gov For instance, a metal-free, cross-dehydrogenative coupling between N-methoxyamides and benzotriazoles has been developed using an oxidant like (diacetoxyiodo)benzene, resulting in a highly selective N-N hetero-coupling product. nih.gov In such reactions, the benzotriazole N-H bond is activated, allowing for the formation of a new bond with another nitrogen-containing substrate. nih.gov The propanamide group in this compound can modulate the electronic properties and steric environment of the benzotriazole ring system, potentially influencing the efficiency and selectivity of these coupling reactions.

| Methodology | Coupling Partners | Key Reagent/Condition | Significance | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | N-methoxyamides and Benzotriazoles | (Diacetoxyiodo)benzene (PIDA) | Metal-free, mild, and highly selective formation of N-N bonds. | nih.gov |

| Metal-Catalyzed Coupling | Various organic substrates | Transition metal catalysts | Benzotriazole derivatives act as sustainable and cost-effective ligands. | rsc.org |

Benzotriazole-mediated synthesis is a powerful strategy for constructing a wide array of heterocyclic compounds that are often difficult to prepare using other methods. indexcopernicus.comlupinepublishers.comlupinepublishers.com The benzotriazole group acts as a versatile precursor that can be readily displaced by various nucleophiles to form new ring systems. indexcopernicus.comacs.org This methodology has been applied to the synthesis of numerous monocyclic and bicyclic heterocycles. lupinepublishers.comlupinepublishers.com

For example, derivatives such as N-((1H-benzo[d] indexcopernicus.comrsc.orgnih.govtriazol-1-yl)methyl)-1,1,1-triphenyl-λ5-phosphanimine serve as building blocks for heterocycles like 3H-benzo[c]azepine and 2,3-disubstituted pyrroles. indexcopernicus.comlupinepublishers.comlupinepublishers.com The core principle involves introducing the benzotriazole unit into a molecule and subsequently using it to direct cyclization or substitution reactions, ultimately leading to the desired heterocyclic product. indexcopernicus.comacs.org The presence of the propanamide side chain in this compound provides an additional functional handle that can be used to introduce further complexity or to anchor the molecule to other structures during multi-step syntheses.

| Target Heterocycle | Benzotriazole-Based Precursor Type | General Transformation | Reference |

|---|---|---|---|

| 2-Peptidyl Benzothiazoles | Benzotriazole-activated carbonyls | One-pot condensation in water | indexcopernicus.comlupinepublishers.com |

| 3H-Benzo[c]azepines | N-substituted benzotriazoles | Reaction with phosphoranes | indexcopernicus.comlupinepublishers.com |

| 2,3-Disubstituted Pyrroles | N-substituted benzotriazoles | Reaction with phosphoranes | indexcopernicus.comlupinepublishers.com |

Supramolecular Chemistry and Directed Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. nih.govvt.edu this compound is well-suited for this field due to its capacity for forming coordination bonds and hydrogen bonds, which can direct the assembly of molecules into larger, well-defined architectures. osti.govrsc.org

The benzotriazole ring system contains multiple nitrogen atoms that can act as coordination sites for metal ions. sapub.orgrsc.org This makes benzotriazole and its derivatives, including this compound, effective ligands for a variety of transition metals. rsc.orgsapub.org The coordination of these ligands to 3d-transition metals such as copper(II), zinc(II), cobalt(II), and manganese(II) has been explored to create complexes and coordination polymers. sapub.orgrsc.org The amide group of the propanamide chain provides an additional potential coordination site (via the carbonyl oxygen), allowing the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions. sapub.org The resulting metal-ligand complexes can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. rsc.orgnih.gov

| Transition Metal | Resulting Structure Type | Coordination Sites | Reference |

|---|---|---|---|

| Copper (Cu) | Complex compounds | Triazole nitrogen, carboxylate/carbonyl oxygen | sapub.org |

| Zinc (Zn) | Complexes and coordination polymers | Triazole nitrogen | sapub.orgrsc.org |

| Cobalt (Co) | Complexes and coordination polymers | Triazole nitrogen | sapub.orgrsc.org |

| Manganese (Mn) | 1D coordination polymers | Triazole nitrogen | rsc.org |

| Nickel (Ni) | Complex compounds | Triazole nitrogen, acetyl oxygen | sapub.org |

Hydrogen bonding is a key directional force in supramolecular assembly. vt.edursc.org this compound possesses multiple sites capable of participating in hydrogen bonds: the N-H group of the triazole ring (in its 1H-tautomeric form), and the N-H (donor) and carbonyl C=O (acceptor) groups of the amide side chain. This multiplicity of donor and acceptor sites allows for the formation of intricate hydrogen-bonded networks. nih.govnih.gov Studies on related benzotriazole derivatives have shown the formation of intermolecular N···H-O and N-H···O hydrogen bonds that link molecules into larger assemblies, such as tetramers or extended chains. nih.govnih.gov These interactions are fundamental to the construction of ordered solid-state structures and porous frameworks. rsc.org

The combination of metal coordination and hydrogen bonding enables this compound to participate in the self-assembly of complex, higher-order chemical structures. nih.gov Self-assembly is a process where components spontaneously organize into stable, well-defined arrangements under thermodynamic control. vt.edunsf.gov In the context of benzotriazole derivatives, this can lead to the formation of nanofibers, lamellae, and other nanostructures when placed in appropriate solvent systems. rsc.org These directed assembly processes are crucial for creating functional materials where the arrangement of molecules at the nanoscale dictates the macroscopic properties. osti.govnih.gov The interplay between the rigid benzotriazole core and the flexible propanamide chain can be exploited to control the morphology of the resulting self-assembled architectures. rsc.org

The unique structural characteristics of this compound, which combine a rigid, aromatic benzotriazole core with a flexible propanamide side chain, make it a compound of interest in the development of sophisticated chemical systems.

Integration into Advanced Materials Science (Focus on Chemical Role)

The benzotriazole moiety is a well-established building block in materials science, and the propanamide derivative is positioned to contribute to this field, particularly in the synthesis of functional polymers.

The chemical architecture of this compound allows it to serve as a monomer or a functional additive in polymerization processes. The benzotriazole ring system can be incorporated into polymer backbones to impart specific properties. For instance, π-conjugated polymers containing benzotriazole units have been successfully synthesized through methods like palladium-catalyzed direct C-H cross-coupling polycondensation for use in Organic Light-Emitting Diodes (OLEDs).

While direct polymerization of this compound is not extensively documented, the related class of N-acylbenzotriazoles serves as a valuable precedent. Bis(N-acylbenzotriazoles), derived from dicarboxylic acids, are recognized as useful precursors for polymer synthesis. This suggests that the propanamide group, with its active amide linkage, could participate in condensation polymerization reactions. The incorporation of the benzotriazole unit into a polymer chain is expected to confer enhanced thermal stability and UV-absorbing properties, characteristics for which the parent benzotriazole structure is well-known.

Table 1: Potential Roles of this compound in Polymer Chemistry

| Structural Feature | Chemical Role in Polymer | Potential Polymer Property |

|---|---|---|

| Benzotriazole Core | Monomeric unit in conjugated systems | Electrical conductivity, Photoluminescence |

| Benzotriazole Core | UV-stabilizing additive | Enhanced durability, Resistance to photodegradation |

| Propanamide Group | Site for condensation polymerization | Formation of polyamide-like structures |

The benzotriazole group is electrochemically active, making it a target and a component for chemical sensors. Voltammetric methods using various types of screen-printed electrodes have been developed for the detection of benzotriazoles in environmental samples. The mechanistic basis for this sensing relies on the electrochemical reduction or oxidation of the benzotriazole ring system at the electrode surface.

This compound is expected to be detectable by these methods due to the presence of the same electroactive core. Furthermore, the benzotriazole moiety's ability to adsorb onto surfaces through its nitrogen atoms is a key mechanism for its function in sensing applications. This adsorption can passivate a surface or alter its electronic properties, leading to a measurable signal. The propanamide side chain in this compound can modulate these interactions by influencing the molecule's solubility in the analyte solution and its orientation and binding affinity at the sensor's surface. This modulation could be harnessed to develop more selective or sensitive chemical recognition systems.

Fundamental Biological Interactions at the Molecular Level (Mechanistic Studies)

The benzotriazole scaffold is prevalent in medicinal chemistry, and its derivatives are known to interact with various biological macromolecules. Mechanistic studies, particularly computational docking simulations, provide insight into how these interactions occur at the molecular level.

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The molecular recognition of benzotriazole derivatives by proteins is driven by a combination of non-covalent interactions. The aromatic benzene (B151609) ring facilitates hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. The three nitrogen atoms of the triazole ring are crucial hydrogen bond acceptors, enabling specific interactions with hydrogen bond donor residues in the protein.

For this compound, these fundamental recognition features are conserved. Additionally, the propanamide side chain introduces further points of interaction that can enhance binding affinity and specificity. The amide group (-CONH-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for a more complex and potentially stronger hydrogen bonding network with a target macromolecule. In silico docking studies on various benzotriazole derivatives have consistently demonstrated the importance of these interactions in achieving stable ligand-protein complexes.

Table 2: Predicted Molecular Interactions of this compound with Protein Residues

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Triazole Nitrogens | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Arginine (Arg) |

| Amide N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

Enzyme-Ligand Interaction Dynamics

Benzotriazole derivatives have been identified as inhibitors for a wide range of enzymes, including α-amylase, α-glucosidase, and various proteases. The dynamics of these interactions determine the mode of inhibition. Kinetic studies on related compounds have revealed both competitive and non-competitive inhibition mechanisms.

Competitive Inhibition : In this mode, the ligand directly competes with the natural substrate for binding to the enzyme's active site. The structural mimicry of parts of the substrate by the inhibitor is key.

Non-Competitive Inhibition : Here, the ligand binds to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.

Molecular docking and dynamics simulations for this compound would be necessary to predict its specific inhibitory behavior against a given enzyme. The binding energy and stability of the ligand within the active site versus an allosteric site would determine the likely mechanism. For example, docking studies of benzotriazole derivatives against α-amylase and α-glucosidase revealed that substitutions on the aryl ring were pivotal in the binding interactions that led to potent inhibition. The propanamide side chain of this compound would similarly play a crucial role in orienting the molecule within the binding pocket and establishing the key interactions that dictate the dynamics and functional outcome of the enzyme-ligand relationship.

Advanced Analytical Method Development in Research Settings

Chromatographic Methodologies for High-Purity Isolation and Analysis in Research Matrices

Chromatography is the cornerstone for the separation and purification of "1H-Benzotriazole-1-propanamide" from complex mixtures, such as reaction media or environmental samples. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of polar, thermally labile compounds like benzotriazole (B28993) derivatives, making it highly suitable for "this compound". scispace.comresearchgate.net Method optimization is critical to achieve baseline separation from impurities and starting materials.

Key optimization parameters include the selection of the stationary phase, mobile phase composition, and detector settings. A reverse-phase C18 or Phenyl-Hexyl column is often effective for separating benzotriazoles. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of all components in a complex sample. nih.govacs.org

For detection, a Diode Array Detector (DAD) or a UV detector can be utilized, as the benzotriazole moiety exhibits strong UV absorbance. For higher sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the state-of-the-art approach. researchgate.netacs.orgnih.gov

While "this compound" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be employed following a chemical derivatization step. researchgate.net Derivatization converts the polar analyte into a more volatile and thermally stable derivative. Acetylation is a common and effective technique for benzotriazoles, where acetic anhydride (B1165640) is used to replace the active hydrogen on the triazole ring with an acetyl group. nih.gov

This concurrent derivatization and extraction can be performed using Dispersive Liquid-Liquid Microextraction (DLLME), which offers high enrichment factors from aqueous matrices. nih.gov The resulting acetylated derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative.

Mass Spectrometry for Elucidating Molecular Structure and Fragmentation Patterns

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of "this compound" and for identifying its transformation products. When coupled with chromatographic separation (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering high confidence in compound identification. acs.orgkwrwater.nl

In positive ion electrospray ionization (ESI+), the compound is expected to readily form a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can determine the elemental composition of this ion with high accuracy, confirming the molecular formula. epa.gov

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides structural insights. For "this compound", fragmentation is expected to occur at both the benzotriazole ring and the propanamide side chain. A key fragmentation pathway for the benzotriazole core involves the neutral loss of a nitrogen molecule (N₂, 28 Da), followed by the loss of hydrocyanic acid (HCN, 27 Da). acs.org The propanamide side chain can undergo cleavages, such as the loss of the amide group or fragmentation along the propyl chain. docbrown.info

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Profiling

Understanding the kinetics and mechanism of reactions involving "this compound" requires real-time monitoring of reactant consumption and product formation. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose when integrated with a reaction vessel or flow cell. researchgate.netmdpi.com

Flow NMR and FTIR systems allow for the continuous analysis of the reaction mixture without the need for sample quenching and workup, providing a dynamic profile of the reaction. scilit.com For example, in the synthesis of "this compound", FTIR spectroscopy can monitor the disappearance of the carbonyl stretch of a reactant acyl chloride and the appearance of the amide carbonyl stretch of the product. This allows for the precise determination of reaction endpoints and the identification of any transient intermediates. researchgate.net These techniques are crucial for optimizing reaction conditions, such as temperature and catalyst loading, to maximize yield and minimize reaction time.

Photochemical and Mechanistic Degradation Pathway Studies

Photochemical Reactivity and Excited State Dynamics of Benzotriazole (B28993) Cores

Benzotriazole derivatives are known for their application as UV stabilizers, a function that stems from their inherent photochemical properties. The core benzotriazole structure is highly effective at absorbing UV radiation and dissipating the energy through rapid, non-destructive pathways. Upon photoexcitation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process is exceptionally fast, occurring on a femtosecond to picosecond timescale. researchgate.net

The ESIPT mechanism involves the transfer of a proton from a nitrogen atom to another nitrogen atom within the triazole ring, leading to a transient keto-isomer. This isomer then rapidly returns to its ground state through non-radiative decay, effectively converting the absorbed UV energy into heat. researchgate.net This efficient energy dissipation pathway minimizes the likelihood of the molecule undergoing photochemical reactions that could lead to degradation. Consequently, the direct photolysis of benzotriazoles in the environment is generally a slow process. researchgate.net However, this intrinsic stability does not render them immune to degradation under all environmental conditions.

Oxidative Degradation Mechanisms in Controlled Aqueous Systems

In aqueous environments, the degradation of benzotriazoles is predominantly driven by reactions with reactive oxygen species, particularly hydroxyl radicals (•OH). nih.govrsc.org Advanced Oxidation Processes (AOPs), such as UV/H2O2 and UV/TiO2, are effective in generating these radicals and promoting the degradation of benzotriazoles. rsc.orgresearchgate.net

The reaction between the benzotriazole molecule and hydroxyl radicals is rapid, with rate constants in the order of 10⁹ M⁻¹ s⁻¹. nih.govrsc.org The degradation process is initiated by the addition of a hydroxyl radical to the benzotriazole structure. nih.gov This initial attack can occur at various positions on both the benzene (B151609) and triazole rings.

The efficiency of oxidative degradation can be influenced by several factors, including pH, the presence of natural organic matter, and various anions in the water. rsc.orgresearchgate.net These factors can affect the rate of radical generation and the availability of the target compound for reaction. While AOPs can achieve significant removal of benzotriazoles, complete mineralization to carbon dioxide, water, and inorganic nitrogen may not always be achieved, leading to the formation of various transformation products. rsc.orgnih.gov

Table 1: Rate Constants for the Reaction of 1H-Benzotriazole with Hydroxyl Radicals

| Experimental System | Rate Constant (k•OH-BTA) | Reference |

|---|---|---|

| UV/H₂O₂ | (7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹ | rsc.org |

| UV/TiO₂ | (6.9 ± 0.7) × 10⁹ M⁻¹ s⁻¹ | rsc.org |

| Theoretical Calculation | 8.26 × 10⁹ M⁻¹ s⁻¹ (at 298 K) | nih.gov |

Identification and Characterization of Transformation Products in Experimental Models

The elucidation of degradation pathways relies heavily on the identification of intermediate and final transformation products (TPs). Studies employing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS/MS) have identified numerous TPs from the degradation of 1H-benzotriazole. acs.orgnih.govresearchgate.net

Under oxidative conditions, the initial transformation steps often involve hydroxylation of the benzotriazole molecule, leading to the formation of products such as 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.orgnih.gov These hydroxylated intermediates can undergo further oxidation.

Subsequent degradation steps can involve the opening of either the benzene or the triazole ring. rsc.org Cleavage of the benzene ring can result in the formation of smaller organic acids like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov The breakdown of the triazole ring can also occur, potentially leading to the formation of compounds like aminophenol. researchgate.net The specific TPs formed are dependent on the degradation conditions. For instance, ozonation has been shown to produce 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org The identification of these products is critical for a comprehensive understanding of the environmental fate of benzotriazoles. acs.orgnih.gov

Table 2: Major Identified Transformation Products of 1H-Benzotriazole Degradation

| Transformation Product | Proposed Formation Pathway | Reference |

|---|---|---|

| 4-hydroxy-1H-benzotriazole | Aromatic monohydroxylation | nih.govacs.orgnih.gov |

| 5-hydroxy-1H-benzotriazole | Aromatic monohydroxylation | acs.orgnih.gov |

| 4,7-dihydroxy-1H-benzotriazole | Successive hydroxylation | nih.gov |

| 4,7-dione-1H-benzotriazole | Oxidation of dihydroxy intermediate | nih.gov |

| 1,2,3-triazole-4,5-dicarboxylic acid | Benzene ring opening | nih.gov |

| 1H-1,2,3-triazole-4,5-dicarbaldehyde | Ozonation | acs.org |

Future Research Directions and Emerging Paradigms for 1h Benzotriazole 1 Propanamide

Exploration of Novel and Unconventional Synthetic Routes

The synthesis of benzotriazole (B28993) derivatives has traditionally relied on established methods, but the future necessitates a shift towards more efficient, environmentally benign, and versatile strategies. scholarsresearchlibrary.com The exploration of novel synthetic routes for 1H-Benzotriazole-1-propanamide could lead to improved yields, reduced reaction times, and a lower environmental footprint.

Future research could focus on adapting modern synthetic techniques to the production of this compound. These include:

Green Chemistry Approaches: Techniques such as ultrasonication and solvent-free reactions have shown promise for the synthesis of other benzotriazole derivatives, offering advantages like shorter reaction times and operational simplicity. scholarsresearchlibrary.com Investigating the application of these methods to the synthesis of this compound from its precursors, such as 1H-Benzotriazole and a suitable propanamide derivative, could be a fruitful area of research.

Catalytic Systems: The use of novel catalysts, for instance, palladium-catalyzed reactions, has been effective in the synthesis of 1-aryl-1H-benzotriazoles. ijariie.com Research into specific catalysts that can facilitate the N-alkylation of the benzotriazole ring with the propanamide moiety could lead to highly regioselective and efficient syntheses. tsijournals.com

One-Pot Syntheses: Developing a one-pot synthesis for this compound, potentially starting from o-phenylenediamine (B120857), would streamline the production process, making it more time and resource-efficient. ijariie.comtsijournals.com

A comparative analysis of potential synthetic methods is presented in the table below.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Conventional Heating | Established methodology, well-understood reaction mechanisms. scholarsresearchlibrary.com | Optimization of reaction conditions (solvent, temperature, catalysts) to improve yield and purity. |

| Microwave Irradiation | Rapid heating, shorter reaction times, potential for higher yields. scholarsresearchlibrary.com | Investigating suitable solvent and microwave parameters for the specific reaction. |

| Ultrasonication | Enhanced reaction rates, often performed at lower temperatures, eco-friendly. scholarsresearchlibrary.com | Determining the optimal frequency and power for the synthesis. |

| Catalytic Methods | High selectivity, milder reaction conditions, potential for asymmetric synthesis. ijariie.com | Screening for efficient and recyclable catalysts for the N-alkylation of benzotriazole. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. scholarsresearchlibrary.comtsijournals.com | Identifying suitable reaction conditions and physical state of reactants to facilitate the reaction. |

Interdisciplinary Applications in Frontier Chemical Research

The benzotriazole scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and unique chemical properties. gsconlinepress.comnih.govnih.gov Future research should aim to explore the potential of this compound in various interdisciplinary fields.

Medicinal Chemistry: Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govnih.govresearchgate.netresearchgate.net It is conceivable that this compound could be a scaffold for developing new therapeutic agents. Future studies could involve synthesizing a library of analogues by modifying the propanamide side chain and evaluating their biological activity against various targets. For instance, some benzotriazole derivatives have shown potential as inhibitors of specific enzymes or as ligands for receptors, a path that could be explored for this compound. ijpsjournal.com

Materials Science: Benzotriazoles are well-known as effective corrosion inhibitors. ontosight.aiumweltbundesamt.de Investigating the efficacy of this compound in protecting various metals and alloys could be a valuable research direction. Furthermore, the unique structure of benzotriazole derivatives has been utilized in the development of organic electronic materials, such as liquid crystals and components for electronic devices. iaea.org The properties of this compound in thin films and its potential application in organic electronics warrant investigation. iaea.org

Synthetic Chemistry: Benzotriazole can act as a versatile synthetic auxiliary and a good leaving group in various chemical reactions. nih.gov The potential of the this compound structure as an intermediate in the synthesis of more complex molecules, such as peptidomimetics or other heterocyclic systems, could be another avenue for future research. nih.gov

| Potential Application Area | Rationale Based on Benzotriazole Derivatives | Future Research Direction for this compound |

| Anticancer Agents | Benzotriazole scaffolds are present in compounds with antiproliferative activity. nih.govresearchgate.net | Synthesis and screening of analogues against various cancer cell lines. researchgate.net |

| Antiviral Agents | Derivatives have shown efficacy against a range of viruses. researchgate.netmdpi.com | Evaluation of antiviral activity against clinically relevant viruses. mdpi.com |

| Antimicrobial Agents | Broad-spectrum activity against bacteria and fungi has been reported. gsconlinepress.comnih.gov | Testing against pathogenic bacteria and fungi, including resistant strains. gsconlinepress.com |

| Corrosion Inhibitors | Widely used for the protection of non-ferrous metals. ontosight.aiumweltbundesamt.de | Evaluation of corrosion inhibition properties on various metal surfaces. |

| Organic Electronics | Used in liquid crystals and as electron-transporting materials. iaea.org | Characterization of photophysical and electronic properties in thin films. iaea.org |

Predictive Modeling and Machine Learning for Compound Design and Reactivity

The integration of computational methods in chemical research has revolutionized the process of drug discovery and materials design. For this compound, predictive modeling and machine learning can serve as powerful tools to guide future experimental work.

Molecular Docking and Dynamics: To explore the potential of this compound in medicinal chemistry, molecular docking studies can be employed to predict its binding affinity and interaction with various biological targets, such as enzymes and receptors. ijpsjournal.comnih.gov These in silico studies can help in prioritizing which biological activities to investigate experimentally. ijpsjournal.com Molecular dynamics (MD) simulations can further provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives of this compound and evaluating their biological activity, QSAR models can be developed. These models can identify the key structural features that contribute to the desired activity, enabling the rational design of more potent compounds.

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data of benzotriazole derivatives to predict various properties of this compound and its analogues, such as solubility, toxicity, and reactivity. This can help in the early-stage filtering of compounds with undesirable properties.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectral properties of this compound. mdpi.com This can provide a deeper understanding of its chemical behavior and guide the design of new synthetic reactions.

| Computational Technique | Application to this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). ijpsjournal.comnih.gov | Identification of potential therapeutic targets and lead optimization. ijpsjournal.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of compound-protein complexes and conformational changes over time. nih.govresearchgate.net | Understanding the dynamic nature of molecular interactions. nih.gov |

| QSAR | Establishing relationships between chemical structure and biological activity for a series of analogues. | Predictive models for designing more potent compounds. |

| Machine Learning | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and reactivity. mdpi.com | Early-stage risk assessment and prioritization of synthetic targets. |

| DFT Calculations | Investigating electronic properties, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity. mdpi.com | Insights into stability, reactivity, and spectral characteristics. researchgate.netmdpi.com |

Development of Advanced Characterization Techniques for Dynamic Chemical Systems

A thorough understanding of the structure, properties, and behavior of this compound requires the use of advanced analytical techniques. Future research should focus on employing and developing methods that can provide detailed insights, particularly in complex and dynamic systems.

Advanced Spectroscopic and Spectrometric Methods: While standard techniques like NMR and IR spectroscopy are essential for structural confirmation researchgate.netwisdomlib.org, more advanced methods can provide deeper insights. For instance, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) has been shown to be effective for the detailed characterization of benzotriazoles in complex matrices. nih.gov Applying such techniques could be crucial for purity analysis and metabolite identification of this compound.

Techniques for Studying Solid-State Properties: For applications in materials science, techniques like X-ray diffraction (XRD) are vital for determining the crystal structure. iaea.orgresearchgate.net Atomic force microscopy (AFM) and photoluminescence spectroscopy can be used to characterize the morphology and optical properties of thin films of this compound. iaea.org

Studying Dynamic Processes: Investigating the kinetics and mechanisms of reactions involving this compound, such as its degradation pathways or its interactions with biological molecules, will require advanced techniques. Time-resolved spectroscopy, for example, could be used to study photochemical reactions and the formation of transient intermediates. The degradation of benzotriazoles by reactive oxygen species has been studied, and similar investigations for this compound could be important for understanding its environmental fate.

| Characterization Technique | Application to this compound | Information Gained |

| GCxGC-TOF-MS | Analysis in complex environmental or biological samples. nih.gov | High-resolution separation and identification of isomers and trace impurities. nih.gov |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular structure in the solid state. iaea.orgresearchgate.net | Insights into intermolecular interactions like hydrogen bonding and π-π stacking. iaea.org |

| Atomic Force Microscopy (AFM) | Characterization of the surface morphology of thin films. iaea.org | Understanding the self-assembly and organization at the nanoscale. |

| Photoluminescence Spectroscopy | Investigation of the optical properties and potential for use in optoelectronic devices. iaea.org | Information on emission and absorption spectra and quantum yield. iaea.org |

| Time-Resolved Spectroscopy | Studying the kinetics of photochemical reactions and identifying transient species. | Mechanistic insights into degradation pathways and excited-state dynamics. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-Benzotriazole-1-propanamide derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Mannich-type condensations, where benzotriazole acts as a directing group. For example, benzotriazole-mediated amino-alkylation of propanamide precursors under basic conditions (e.g., K₂CO₃ in DMF) has been used to introduce substituents at the 1-position. Reaction efficiency can be improved by optimizing stoichiometry, solvent polarity, and temperature gradients . Crystallization protocols (e.g., slow evaporation in acetone/water mixtures) are critical for isolating high-purity derivatives .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. SC-XRD data refinement using SHELXL (via the SHELX suite) is recommended for resolving bond-length discrepancies and validating hydrogen-bonding networks . For electronic properties, UV-Vis spectroscopy paired with DFT calculations (e.g., B3LYP/6-31G*) can elucidate absorption maxima and HOMO-LUMO gaps .

Advanced Research Questions

Q. What experimental strategies address contradictions in photostability and catalytic activity data for this compound under varying conditions?

- Methodological Answer : Contradictions in photocatalytic performance (e.g., degradation efficiency vs. byproduct formation) may arise from competing reaction pathways. Use controlled kinetic studies with radical scavengers (e.g., tert-butanol for •OH trapping) to identify dominant mechanisms. Time-resolved fluorescence spectroscopy can correlate photostability with triplet-state lifetimes . For reproducibility, standardize light sources (e.g., λ = 254 nm, intensity calibration) and document solvent effects (e.g., polarity-driven aggregation) .

Q. How can computational models predict intermolecular interactions and reactivity of this compound in complex systems?

- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to simulate reaction pathways. Tools like Gaussian 16 or ORCA can model transition states for amide-bond cleavage or benzotriazole ring-opening. Validate predictions against experimental kinetic data (e.g., Arrhenius plots) and SC-XRD-derived hydrogen-bonding motifs . For intermolecular interactions, use Molecular Dynamics (MD) simulations with force fields (e.g., AMBER) to study solvation effects .

Q. What protocols ensure robust sample preparation and data sharing for studies involving this compound?

- Methodological Answer : For solution-phase studies, use degassed solvents (e.g., N₂-purged acetonitrile) to prevent oxidative degradation. Document buffer composition (e.g., phosphate vs. Tris) and pH adjustments, as protonation states affect reactivity . Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing: deposit raw spectral data in repositories (e.g., Zenodo) with metadata tags (e.g., CAS 67130-07-8) and anonymize sensitive synthesis protocols .

Data Analysis and Contradiction Management

Q. How should researchers reconcile discrepancies between computational predictions and experimental observations for benzotriazole derivatives?

- Methodological Answer : Systematic error analysis is critical. For example, if DFT-predicted bond angles deviate >2° from SC-XRD data, re-evaluate basis-set selection (e.g., switch from 6-31G* to def2-TZVP). Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method) and adjust for solvent dielectric constants . Publish negative results (e.g., failed synthetic attempts) to contextualize contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.